4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one belongs to the 5-hydroxy-2H-pyrrol-2-one family, a class of heterocyclic molecules with diverse pharmacological applications. Structurally, it features:
- A 3-hydroxy-1H-pyrrol-2(5H)-one core, critical for hydrogen-bonding interactions in biological systems.
- A 3-phenoxyphenyl group at position 5, enhancing steric bulk and π-π interactions.
This compound’s structural complexity aligns with derivatives studied for antiestrogenic activity () and protease inhibition (). However, its specific pharmacological profile remains less characterized compared to analogs.
Properties
CAS No. |
487026-45-9 |
|---|---|
Molecular Formula |
C37H30N2O5 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C37H30N2O5/c1-25-20-30(43-24-26-10-4-2-5-11-26)17-18-32(25)35(40)33-34(39(37(42)36(33)41)23-27-12-9-19-38-22-27)28-13-8-16-31(21-28)44-29-14-6-3-7-15-29/h2-22,34,40H,23-24H2,1H3/b35-33+ |
InChI Key |
RGNXJKWPSKQRDJ-LAPDZXRHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis or other pyrrole-forming reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Compounds with 4-nitrobenzoyl (, Compound 35) or thiophene-2-carbonyl () substituents show enhanced inhibitory potency due to improved electrophilicity at the pyrrolone core .
- N-Substituents : Pyridin-3-ylmethyl (target compound) vs. benzyl () or hydroxypropyl () groups influence solubility and membrane permeability. Pyridine-containing derivatives may exhibit better CNS penetration .
Biological Activity
The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has shown significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrole ring and various functional groups, contribute to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced tumor growth or inflammation.
- Receptor Modulation : Interaction with cell surface receptors can alter cellular signaling pathways, affecting processes like proliferation and apoptosis.
- DNA Intercalation : The compound may intercalate into DNA strands, potentially influencing gene expression and replication.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, showing growth inhibition rates exceeding 50% in lung cancer models. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it was found to inhibit the activity of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .
Case Studies
| Study | Cell Line | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| Study 1 | Lung Cancer | 55% | Tubulin Inhibition |
| Study 2 | CNS Cancer | 60% | Enzyme Inhibition |
| Study 3 | Breast Cancer | 50% | Receptor Modulation |
Pharmacological Applications
The compound has potential applications in treating various diseases due to its diverse biological activities:
- Anti-inflammatory : Exhibits properties that could reduce inflammation markers.
- Antimicrobial : Preliminary studies suggest it may have antimicrobial effects against certain pathogens.
- Neuroprotective : Research is ongoing to explore its effects on neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
